N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

Description

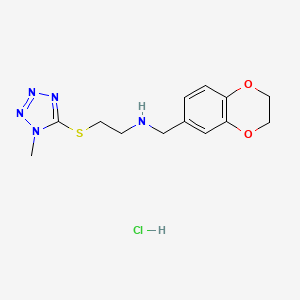

The target compound, N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine hydrochloride, features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a methyltetrazole-thioether moiety via an ethanamine chain. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2S.ClH/c1-18-13(15-16-17-18)21-7-4-14-9-10-2-3-11-12(8-10)20-6-5-19-11;/h2-3,8,14H,4-7,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPVCGNKULPZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCCNCC2=CC3=C(C=C2)OCCO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogs with Benzodioxin Moieties

(a) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyltetrazol-5-yl)sulfanylpropanamide (CAS: 733789-02-1)

- Key Differences : Replaces the ethanamine chain with a propanamide group.

- This may alter membrane permeability and target receptor interactions .

(b) N-[2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}-N,N-dimethylethane-1-sulfonamide] Hydrochloride (CAS: 1252265-15-8)

- Key Differences: Incorporates a sulfonamide group and dimethylamino substituents.

- The dimethylamino group increases steric bulk, which may affect binding pocket compatibility .

(c) Lecozotan Hydrochloride (CAS: 433282-68-9)

- Structure: Contains a benzodioxin-linked piperazinylpropyl chain, a pyridinyl group, and a cyano substituent.

- Implications: Designed as a 5-HT1A receptor antagonist for Alzheimer’s disease. The cyano group and piperazine ring confer distinct electronic and conformational properties compared to the tetrazole-thioether motif in the target compound .

(d) N-[2-(1,4-Benzodioxan-5-yloxy)ethyl]butylamine Hydrochloride (CAS: 2906-69-6)

- Key Differences : Features a butylamine chain and a benzodioxan-5-yloxy group.

- The ether linkage (vs. thioether) reduces electron-withdrawing effects, altering electronic distribution .

Functional Group Variations

(a) Tetrazole vs. Triazole Derivatives

- Example : Compounds with triazole rings (e.g., 4-[4-(4-fluorophenyl)-5-(2-methoxypyrimidin-4-yl)-imidazol-1-yl]-cyclohexan-1-ol) exhibit enhanced aromatic stacking but lack the bioisosteric mimicry of tetrazoles. This impacts binding to enzymes or receptors requiring carboxylate-like interactions .

(b) Thioether vs. Sulfonamide Linkages

- Example : Sulfonamide-containing analogs (e.g., ) show higher polarity and metabolic resistance compared to thioethers. However, thioethers may offer greater flexibility and reduced steric hindrance in target binding .

Pharmacological and Physicochemical Properties

Key Observations

Benzodioxin Scaffold : Common across all analogs, enabling π-π interactions and structural rigidity.

Tetrazole Advantage : The 1-methyltetrazole group in the target compound mimics carboxylic acids, avoiding metabolic deactivation while maintaining electronic properties .

Salt Forms : Hydrochloride salts universally improve solubility, critical for in vivo efficacy .

Chain Length and Functional Groups : Ethanamine vs. butylamine or propanamide chains dictate lipophilicity and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.